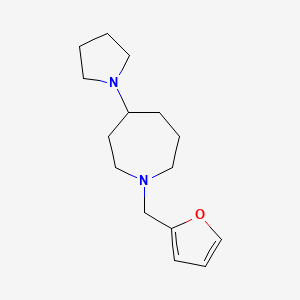![molecular formula C15H21N5OS B7057625 2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7057625.png)
2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The piperazine ring can be introduced through nucleophilic substitution reactions, where the thiadiazole derivative reacts with piperazine under controlled conditions . The final step involves the coupling of the piperazine-thiadiazole intermediate with a pyridine derivative to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of biological pathways . The piperazine ring can enhance the binding affinity and specificity of the compound to its targets .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Piperazine Derivatives: Compounds with piperazine rings are known for their pharmacological properties.
Pyridine Derivatives: Pyridine-containing compounds are widely used in medicinal chemistry.
Uniqueness
2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol is unique due to the combination of the thiadiazole, piperazine, and pyridine rings in a single molecule. This unique structure provides a versatile scaffold for the development of new therapeutic agents with enhanced biological activities .
Properties
IUPAC Name |
2-[[4-(3-ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-3-14-17-15(22-18-14)20-8-6-19(7-9-20)10-12-13(21)5-4-11(2)16-12/h4-5,21H,3,6-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPDBGFMLIANAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NSC(=N1)N2CCN(CC2)CC3=C(C=CC(=N3)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]propyl]imidazolidine-2,4-dione](/img/structure/B7057542.png)
![6-[[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]methyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7057548.png)
![5-[[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7057549.png)
![4-[[(E)-3-(2-fluorophenyl)but-2-enoyl]sulfamoyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7057571.png)
![3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine](/img/structure/B7057579.png)
![3-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]-1-[(2-ethylpyrazol-3-yl)methyl]piperidine](/img/structure/B7057587.png)
![N-(4-bromo-1H-pyrazol-5-yl)-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7057591.png)
![4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole](/img/structure/B7057592.png)
![1-[2,4,6-Trimethyl-3-[(3-methylsulfinyl-1,2,4-triazol-4-yl)methyl]phenyl]ethanone](/img/structure/B7057594.png)
![[2-[(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3,4-dihydro-1H-isoquinolin-1-yl]methanol](/img/structure/B7057603.png)
![N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine](/img/structure/B7057612.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide](/img/structure/B7057630.png)
![3-[4-[(2-Ethyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1-methylpyrazin-2-one](/img/structure/B7057642.png)

